molecular formula C12H14N2O B11755284 2-(Pyrrolidin-3-ylmethoxy)benzonitrile

2-(Pyrrolidin-3-ylmethoxy)benzonitrile

Cat. No.: B11755284
M. Wt: 202.25 g/mol
InChI Key: CVRNREJRSOFZNR-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-ylmethoxy)benzonitrile is a chemical compound with the molecular formula C12H14N2O. It is characterized by the presence of a pyrrolidine ring attached to a benzonitrile moiety via a methoxy linker.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-3-ylmethoxy)benzonitrile typically involves the reaction of 3-pyrrolidinemethanol with 2-fluorobenzonitrile under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-pyrrolidinemethanol attacks the fluorine-substituted carbon of 2-fluorobenzonitrile, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidin-3-ylmethoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.

Scientific Research Applications

2-(Pyrrolidin-3-ylmethoxy)benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-ylmethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring and benzonitrile moiety can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s overall activity .

Comparison with Similar Compounds

  • 2-(Pyrrolidin-2-ylmethoxy)benzonitrile
  • 2-(Pyrrolidin-4-ylmethoxy)benzonitrile
  • 2-(Morpholin-4-ylmethoxy)benzonitrile

Comparison: 2-(Pyrrolidin-3-ylmethoxy)benzonitrile is unique due to the position of the pyrrolidine ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different biological activities or physical properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(pyrrolidin-3-ylmethoxy)benzonitrile

InChI

InChI=1S/C12H14N2O/c13-7-11-3-1-2-4-12(11)15-9-10-5-6-14-8-10/h1-4,10,14H,5-6,8-9H2

InChI Key

CVRNREJRSOFZNR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1COC2=CC=CC=C2C#N

Origin of Product

United States

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